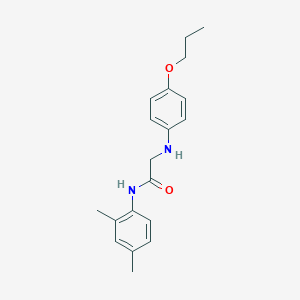![molecular formula C20H15NO4S2 B284914 N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide is a synthetic compound with potential applications in scientific research. The compound is a derivative of tetracycline, a broad-spectrum antibiotic commonly used in clinical settings. However, N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide is not intended for use as a drug, but rather as a research tool to investigate biological processes and mechanisms.
Mécanisme D'action
The mechanism of action of N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide is based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing it to be used as a fluorescent probe. The thiophene moiety of the compound is responsible for its fluorescent properties, while the sulfonamide group allows it to be selectively targeted to specific molecules or cellular structures.
Biochemical and Physiological Effects:
N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide has minimal biochemical and physiological effects on cells and tissues. The compound is not toxic at the concentrations typically used in research experiments, and does not interfere with normal cellular processes. However, it is important to note that the compound may interact with specific proteins or enzymes, which could lead to altered cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide is its high sensitivity and specificity as a fluorescent probe. The compound can be used to visualize molecules and cellular structures with high resolution, allowing for detailed analysis of biological processes. However, one limitation of the compound is its cost and availability. The synthesis of the compound is complex and time-consuming, which can limit its use in certain research settings.
Orientations Futures
There are several potential future directions for the use of N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide in scientific research. One area of focus is the development of new fluorescent probes based on the structure of the compound. Researchers are exploring ways to modify the structure of the compound to improve its sensitivity and specificity, as well as to target specific cellular structures or molecules. Another potential direction is the use of the compound in live-cell imaging experiments, which would allow for the visualization of dynamic biological processes in real time. Finally, researchers are investigating the use of the compound in drug discovery and development, as it may be useful in identifying new therapeutic targets and evaluating the efficacy of potential drugs.
Méthodes De Synthèse
The synthesis of N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide is a multi-step process that involves the modification of tetracycline. The starting material is reacted with various reagents to introduce the necessary functional groups, including a sulfonamide and a thiophene moiety. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for research purposes.
Applications De Recherche Scientifique
N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide has potential applications in a variety of scientific research fields, including biochemistry, cell biology, and pharmacology. The compound can be used as a fluorescent probe to study the localization and trafficking of proteins and lipids in cells. It can also be used to investigate the interactions between proteins and nucleic acids, as well as to study the function of enzymes and signaling pathways.
Propriétés
Formule moléculaire |
C20H15NO4S2 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C20H15NO4S2/c22-16-7-3-8-17-19(16)14-11-15(21-27(23,24)18-9-4-10-26-18)12-5-1-2-6-13(12)20(14)25-17/h1-2,4-6,9-11,21H,3,7-8H2 |
Clé InChI |
WYTHXFLNFYIVKD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |
SMILES canonique |
C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)
![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)